1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine
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Overview
Description
1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a fluorophenyl group, and an imidazole ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or other cyclopropanating agents.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic aromatic substitution reactions, using fluorobenzene derivatives and suitable nucleophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine involves its interaction with molecular targets such as glucocorticoid receptors. The compound can modulate the function of these receptors, leading to changes in gene expression and subsequent biological effects . The pathways involved include the inhibition of inflammatory and proliferative processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 4-Cyclopropyl-1-naphthalenamine hydrochloride
Uniqueness
1-Cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate glucocorticoid receptors sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C13H14FN3 |
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Molecular Weight |
231.27 g/mol |
IUPAC Name |
3-cyclopropyl-5-(3-fluorophenyl)-2-methylimidazol-4-amine |
InChI |
InChI=1S/C13H14FN3/c1-8-16-12(9-3-2-4-10(14)7-9)13(15)17(8)11-5-6-11/h2-4,7,11H,5-6,15H2,1H3 |
InChI Key |
SEBORFAJAJVEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C2CC2)N)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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